5-bromo-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}pyrimidin-2-amine
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Overview
Description
5-bromo-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}pyrimidin-2-amine is a complex organic compound that features a bromine atom, a pyridine ring, a morpholine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}pyrimidin-2-amine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) and solvents such as tetrahydrofuran (THF) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
5-bromo-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)pyridine: A simpler compound with a bromine atom and a pyridine ring.
tert-Butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate: A more complex compound with additional functional groups and rings.
Uniqueness
5-bromo-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}pyrimidin-2-amine is unique due to its combination of a bromine atom, a morpholine ring, and a pyrimidine ring
Properties
Molecular Formula |
C14H16BrN5O |
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Molecular Weight |
350.21 g/mol |
IUPAC Name |
5-bromo-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]pyrimidin-2-amine |
InChI |
InChI=1S/C14H16BrN5O/c15-12-9-18-14(19-10-12)17-8-11-1-2-13(16-7-11)20-3-5-21-6-4-20/h1-2,7,9-10H,3-6,8H2,(H,17,18,19) |
InChI Key |
VRCQSJRANBDXOY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)CNC3=NC=C(C=N3)Br |
Origin of Product |
United States |
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